molecular formula C8H5BrO2 B3179023 2-Bromoterephthalaldehyde CAS No. 90001-43-7

2-Bromoterephthalaldehyde

Cat. No. B3179023
CAS RN: 90001-43-7
M. Wt: 213.03 g/mol
InChI Key: YVNJOTVKIMMVLW-UHFFFAOYSA-N
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Description

2-Bromoterephthalaldehyde is a chemical compound with the molecular formula C8H5BrO2 . It is used in various fields including laboratory chemicals and the manufacture of chemical compounds .


Molecular Structure Analysis

The molecular structure of 2-Bromoterephthalaldehyde consists of 8 carbon atoms, 5 hydrogen atoms, 1 bromine atom, and 2 oxygen atoms . The exact structure can be determined using techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Reactivity

2-Bromoterephthalaldehyde and its derivatives are frequently used in chemical synthesis due to their unique reactivity and functionalization capabilities. For instance, Ajdačić et al. (2016) developed a method for the decarbonylative dibromination of 2-thiophenecarboxaldehyde derivatives under mild conditions, indicating the utility of brominated aldehydes in synthesizing complex organic structures such as 2,5-diaryl-3-bromothiophenes and 2,3,5-triarylthiophenes (Ajdačić et al., 2016). Similarly, Lebedev et al. (2005) explored the palladium-catalyzed cyclization of arylhydrazones of 2-bromoaldehydes, demonstrating its application in the preparation of a wide range of indazoles, a class of compounds with significant biological activity (Lebedev et al., 2005).

Environmental and Safety Studies

The study of brominated aldehydes extends beyond synthesis to environmental and safety applications. Evans and Dellinger (2005) investigated the high-temperature oxidative thermal degradation of 2-bromophenol, a related compound, revealing insights into the formation of hazardous byproducts like dibenzo-p-dioxin under certain conditions. This research has implications for the safe handling and disposal of brominated compounds (Evans & Dellinger, 2005).

Material Science and Engineering

In material science, the properties of 2-bromoterephthalaldehyde derivatives have been explored for various applications. Burke et al. (2003) studied the crystal structures of hydrogen-bonded adducts containing o-bromoterephthalate, which highlights the potential of these compounds in developing new materials with specific structural properties (Burke et al., 2003).

Biomedical Research

In the realm of biomedical research, the derivatives of 2-bromoterephthalaldehyde are being studied for potential therapeutic applications. Rinnu Sara Saji et al. (2021) conducted a comprehensive study on 2-bromo-6-methoxynaphthalene, a structurally related compound, focusing on its potential as an anti-cancer drug. This includes experimental and theoretical spectroscopic analysis, molecular docking studies, and exploring its interaction with biological targets (Rinnu Sara Saji et al., 2021).

properties

IUPAC Name

2-bromoterephthalaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO2/c9-8-3-6(4-10)1-2-7(8)5-11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNJOTVKIMMVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=O)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294309
Record name 2-bromoterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromoterephthalaldehyde

CAS RN

90001-43-7
Record name NSC95788
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95788
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-bromoterephthalaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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